Glyceryl arachidonate
Overview
Description
Glyceryl arachidonate is a glycerol ester of arachidonic acid, a polyunsaturated omega-6 fatty acid. This compound is known for its role in various biological processes and is commonly used in cosmetic products due to its skin-conditioning properties .
Mechanism of Action
Target of Action
Glyceryl Arachidonate, a glyceryl monoester, primarily targets the skin and hair. It is used in the formulation of various cosmetic products such as creams, lotions, moisturizers, permanent waves, deodorants, bath soaps, eye makeup, and foundations .
Mode of Action
This compound acts as an emollient, softening and smoothing the skin . It also functions as an emulsifying agent, promoting the formation of intimate mixtures between immiscible liquids by modifying the interfacial tension .
Biochemical Pathways
This compound is a derivative of Arachidonic Acid (AA), which plays a key role in physiological homeostasis, such as repair and growth of cells . AA can be metabolized by several enzymes to yield a vast array of vasoactive and immunomodulatory substances, termed “eicosanoids” . These include prostaglandins, leukotrienes, and thromboxanes .
Pharmacokinetics
It is known that glyceryl monoesters like this compound are primarily used topically in cosmetic products
Result of Action
The primary result of this compound’s action is the conditioning of skin and hair. It enhances the appearance and feel of hair, by increasing hair body, suppleness, or sheen, or by improving the texture of hair that has been damaged physically or by chemical treatment . It also forms a thin coating on the skin, hair, or nails .
Biochemical Analysis
Biochemical Properties
Glyceryl arachidonate interacts with various enzymes, proteins, and other biomolecules. It is primarily used in the formulation of creams and lotions, moisturizers, and other skincare products . It is also found in permanent waves, deodorants, bath soaps, eye makeup, and foundations .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by enhancing the appearance and feel of hair, increasing hair body, suppleness, or sheen, or by improving the texture of hair that has been damaged physically or by chemical treatment .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It forms a thin coating on the skin, hair, or nails, acting as a film former . It also acts as a reducing agent, losing electrons during its reaction with oxidizing agents .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows changes in its effects over time. For instance, it has been observed that this compound is partially metabolized by ester hydrolysis in skin to arachidonic acid .
Metabolic Pathways
This compound is involved in various metabolic pathways. Arachidonic acid, from which this compound is derived, is metabolized by three distinct enzyme systems: cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glyceryl arachidonate is synthesized through the esterification of glycerol with arachidonic acid. This reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under controlled temperatures to ensure the formation of the desired ester .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale esterification reactors. The process involves the continuous feeding of glycerol and arachidonic acid into the reactor, where they undergo esterification in the presence of a catalyst. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Glyceryl arachidonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of hydroperoxides and other oxidation products.
Reduction: this compound can be reduced to form glyceryl derivatives with lower oxidation states.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reaction is conducted under anhydrous conditions to prevent hydrolysis.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Reduced glyceryl derivatives.
Substitution: Substituted glyceryl esters with different functional groups.
Scientific Research Applications
Glyceryl arachidonate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and other organic reactions.
Biology: this compound is studied for its role in cellular signaling and membrane biology.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and skin-conditioning properties.
Industry: This compound is used in the formulation of cosmetic products, such as moisturizers and skin creams, due to its emollient properties
Comparison with Similar Compounds
Similar Compounds
Glyceryl linoleate: Another glycerol ester of a polyunsaturated fatty acid, linoleic acid.
Glyceryl oleate: A glycerol ester of oleic acid, a monounsaturated fatty acid.
Glyceryl stearate: A glycerol ester of stearic acid, a saturated fatty acid.
Uniqueness
Glyceryl arachidonate is unique due to its polyunsaturated nature and the presence of multiple double bonds in the arachidonic acid moiety. This structure allows it to participate in various biochemical pathways, including the synthesis of eicosanoids, which are signaling molecules involved in inflammation and other physiological processes.
Properties
IUPAC Name |
2,3-dihydroxypropyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPCOKIYJYGMDN-DOFZRALJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501019093 | |
Record name | 5,8,11,14-Eicosatetraenoic acid, 2,3-dihydroxypropyl ester, (all-Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501019093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35474-99-8 | |
Record name | 1-Monoarachidin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35474-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arachidonic acid, monoester with 1,2,3-propanetriol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035474998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,8,11,14-Eicosatetraenoic acid, 2,3-dihydroxypropyl ester, (all-Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501019093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCERYL 1-ARACHIDONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UXX4LRJ92 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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